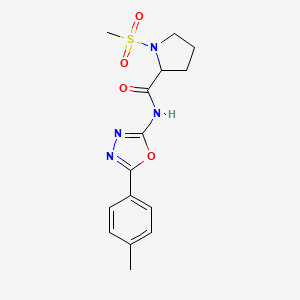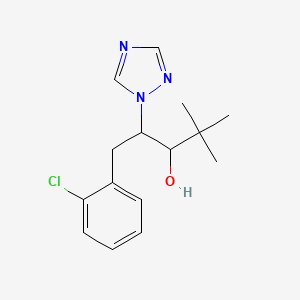
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol
Overview
Description
The compound “1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol” is a complex organic molecule that contains several functional groups. These include a chlorophenyl group, a triazole ring, and a pentanol chain. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazole ring, followed by the attachment of the chlorophenyl group and the pentanol chain. The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature of this molecule. This ring is likely to contribute to the compound’s chemical reactivity and potential biological activity.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the chlorophenyl group might undergo reactions typical of aromatic halides, while the hydroxyl group in the pentanol chain could be involved in reactions typical of alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the nonpolar pentanol chain could give the compound both hydrophilic and hydrophobic properties.Scientific Research Applications
Extraction and Coordination Properties
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol and its derivatives have been extensively studied for their extraction and coordination properties with various substances:
- Extraction of Acids: The compound has been used to extract hydrochloric and nitric acids effectively, indicating its potential in separation and purification processes in the chemical industry (Golubyatnikova et al., 2012).
- Coordination with Palladium and Platinum: The compound forms various chloro complexes with palladium and platinum, demonstrating its potential in forming coordination compounds, which could have applications in catalysis and material science (Khisamutdinov et al., 2015), (Khisamutdinov et al., 2016).
- Extraction of Gold(III): The compound is capable of efficiently extracting gold(III) from hydrochloric acid solutions, indicating its potential in the mining and metal recovery industries (Golubyatnikova et al., 2013).
Agricultural Applications
The compound and its derivatives are also noted for their significant impact on agriculture:
- Growth Regulation in Plants: As a triazole derivative, the compound is known to influence plant growth, flowering, and fruit quality, highlighting its importance in agricultural practices to increase yield and crop quality (Bindu et al., 2018), (Ashraf et al., 2020).
- Sorption by Soils: The compound's interaction with soil constituents plays a significant role in its environmental fate and behavior, which is crucial for understanding its long-term impact on agricultural lands (Wu, 2003).
- Fungicide Carrier Systems: Nanoparticles carrying the compound have been developed to improve the delivery and effectiveness of fungicides, presenting a novel approach to plant disease management (Campos et al., 2015).
Chemical and Physical Properties Analysis
The compound has been a subject of various studies focusing on its chemical structure and physical properties:
- Crystal Structure Analysis: Detailed structural analysis and characterization have been performed to understand the compound's physical properties better, which is crucial for its application in various fields (Xiong et al., 2010), (Kariuki et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling this compound.
Future Directions
Future research on this compound could explore its potential applications in various fields. For example, if the compound shows promising biological activity, it could be further developed as a pharmaceutical drug. Alternatively, if the compound has interesting chemical properties, it could be studied for potential use in materials science or other areas of chemistry.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUISVHISMYYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=CC=C1Cl)N2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333191 | |
| Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol | |
CAS RN |
66345-66-2 | |
| Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)
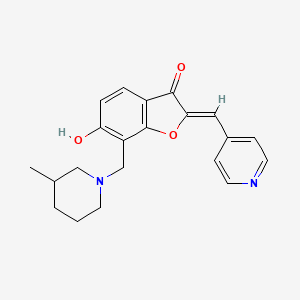
![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)
![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)
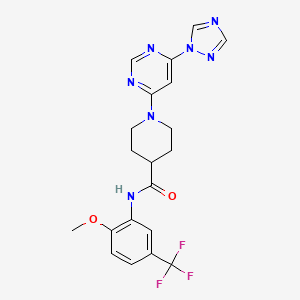
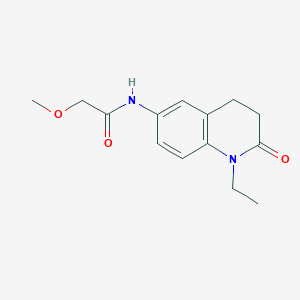
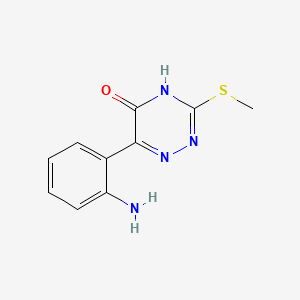
![Ethyl 2-(1-pyrrolidinylcarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2607199.png)
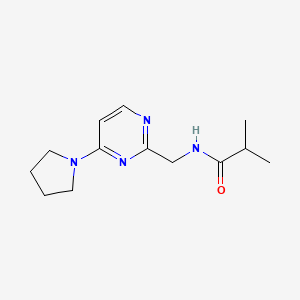
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)
